molecular formula C6H7ClO2S2 B3383280 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride CAS No. 405308-14-7

2-(Thiophen-2-yl)ethane-1-sulfonyl chloride

Cat. No.: B3383280
CAS No.: 405308-14-7
M. Wt: 210.7 g/mol
InChI Key: NYTNMUXNWRMSDC-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Chloride Functionality as a Reactive Intermediate in Organic Synthesis

The sulfonyl chloride (-SO₂Cl) group is a highly valuable functional group in organic synthesis, primarily due to its nature as a potent electrophile. The sulfur atom is in a high oxidation state and is bonded to two electron-withdrawing oxygen atoms and a chlorine atom, which is a good leaving group. This configuration makes sulfonyl chlorides highly susceptible to nucleophilic attack.

This reactivity is harnessed to form a variety of stable sulfur-containing linkages. Key reactions include:

Sulfonamide formation: Reaction with primary or secondary amines yields sulfonamides, a common functional group (pharmacophore) in many pharmaceutical agents.

Sulfonate ester formation: Reaction with alcohols produces sulfonate esters, which are excellent leaving groups in subsequent substitution or elimination reactions.

Sulfone formation: Reaction with organometallic reagents or under specific coupling conditions can lead to the formation of sulfones.

Because of this reliable and versatile reactivity, the sulfonyl chloride group is a cornerstone for introducing the sulfonyl moiety into organic molecules, which can serve as a protecting group or a key component of a biologically active compound.

Role of Thiophene (B33073) Heterocycles in Medicinal and Materials Chemistry Scaffolds

Thiophene is a five-membered, sulfur-containing aromatic heterocycle. Its structure is often considered a bioisostere of a benzene (B151609) ring, meaning it has similar steric and electronic properties, allowing it to substitute for benzene in drug candidates without a significant loss of biological activity. This has made the thiophene ring a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.

Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. Its inclusion can enhance a molecule's metabolic stability or modify its binding affinity to biological targets.

In materials science, the sulfur atom in the thiophene ring offers unique electronic properties, making thiophene-based polymers and oligomers important organic semiconductors. These materials are integral to the development of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and organic solar cells, prized for their chemical stability and tunable electronic characteristics.

Contextualization of 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride within Alkyl/Aryl Sulfonyl Halide Chemistry

This compound is a distinct molecule that bridges the categories of alkyl and aryl sulfonyl chlorides. Its structure features a sulfonyl chloride group attached to an ethyl linker, which is in turn bonded to the 2-position of a thiophene ring.

This classifies it as an alkanesulfonyl chloride . The presence of the ethyl spacer is crucial, as it separates the electron-withdrawing sulfonyl chloride group from the aromatic thiophene ring. This contrasts with arylsulfonyl chlorides , such as the more extensively researched 2-thiophenesulfonyl chloride, where the -SO₂Cl group is bonded directly to the thiophene ring. fishersci.ca This direct attachment allows for electronic conjugation between the sulfonyl group and the aromatic system, influencing its reactivity. In this compound, the ethyl chain isolates these electronic effects, and its reactivity is expected to be more characteristic of a typical alkanesulfonyl chloride.

Physicochemical Properties of this compound

Property Value
CAS Number 405308-14-7
Molecular Formula C₆H₇ClO₂S₂
Molecular Weight 210.71 g/mol

| Purity | ≥95% |

Structural Classification of Thiophene Sulfonyl Chlorides

Compound Name Classification Key Structural Feature
This compound Alkanesulfonyl Chloride -SO₂Cl group is attached to an aliphatic (ethyl) linker.

| 2-Thiophenesulfonyl chloride | Arylsulfonyl Chloride | -SO₂Cl group is directly attached to the aromatic thiophene ring. fishersci.ca |

Overview of Current Research Trajectories Involving Organosulfur Compounds

Research involving organosulfur compounds remains a dynamic and expanding area of chemistry. Current trends focus on several key areas:

Development of Novel Pharmaceuticals: The unique properties of sulfur-containing scaffolds continue to be exploited in drug discovery to develop new therapeutic agents with improved efficacy and novel mechanisms of action.

Sustainable Synthesis: There is a growing emphasis on creating more environmentally benign and efficient methods for forming carbon-sulfur bonds and for utilizing organosulfur compounds as reagents in green chemistry.

Advanced Materials: The design and synthesis of novel organosulfur molecules for applications in electronics, polymer science, and nanotechnology are at the forefront of materials research.

Catalysis: Sulfur-containing ligands are being developed for use in transition-metal catalysis, enabling new types of chemical transformations with high selectivity and efficiency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2S2/c7-11(8,9)5-3-6-2-1-4-10-6/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTNMUXNWRMSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Thiophen 2 Yl Ethane 1 Sulfonyl Chloride

Direct Chlorosulfonation Approaches to Organosulfur Compounds

Direct chlorosulfonation involves the introduction of a chlorosulfonyl group onto the thiophene-containing starting material. This can be achieved through the conversion of sulfonic acids or via electrochemical means.

Synthesis via Treatment of Corresponding Thiophene (B33073) Sulfonic Acids with Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Pentachloride)

A well-established method for the synthesis of sulfonyl chlorides is the treatment of the corresponding sulfonic acid with a chlorinating agent. For the synthesis of 2-(thiophen-2-yl)ethane-1-sulfonyl chloride, the precursor, 2-(thiophen-2-yl)ethane-1-sulfonic acid, would be reacted with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The reaction with thionyl chloride is widely used due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. The general mechanism involves the conversion of the sulfonic acid to a more reactive intermediate, which is then attacked by the chloride ion.

Similarly, phosphorus pentachloride can be employed for this transformation. The reaction proceeds by converting the sulfonic acid into a chlorosulfonate intermediate, which subsequently reacts to form the desired sulfonyl chloride. While effective, this method produces solid phosphorus oxychloride (POCl₃) as a byproduct, which may require additional purification steps. The choice between these chlorinating agents often depends on the substrate's sensitivity and the desired purity of the final product.

Electrochemical Methods for Sulfonyl Chloride Formation

Electrochemical synthesis offers a greener and often milder alternative to traditional chemical methods for the formation of sulfonyl chlorides. While specific electrochemical methods for the direct synthesis of this compound are not extensively documented, related electrochemical transformations of sulfur compounds suggest its feasibility.

One potential electrochemical route involves the anodic oxidation of a suitable sulfur-containing precursor, such as 2-(thiophen-2-yl)ethanethiol or its corresponding disulfide, in the presence of a chloride source. In such a process, the sulfur species is oxidized at the anode to form a reactive intermediate, which then reacts with chloride ions present in the electrolyte to yield the sulfonyl chloride.

Research into the electrochemical synthesis of sulfonyl fluorides from thiols and potassium fluoride has demonstrated the viability of electrochemical oxidative coupling for forming sulfonyl halides nih.gov. This suggests that a similar approach using a chloride source could be developed for the synthesis of sulfonyl chlorides. Another related area of research is the electrochemical synthesis of sulfones from sodium sulfinates, which proceeds through the formation of sulfonyl radicals organic-chemistry.org. These electrochemically generated sulfonyl radicals could potentially be trapped with a chlorine source to form the desired sulfonyl chloride.

Indirect Synthetic Routes from Precursors

Indirect routes to this compound involve the synthesis of a precursor molecule that already contains the thiophene and ethyl moieties, followed by the formation of the sulfonyl chloride group.

Oxidative Chlorination of Thiols or Disulfides

The oxidative chlorination of thiols or disulfides is a common and efficient method for the preparation of sulfonyl chlorides. In this approach, 2-(thiophen-2-yl)ethanethiol or its corresponding disulfide, bis(2-(thiophen-2-yl)ethyl) disulfide, would serve as the starting material.

A variety of oxidizing and chlorinating agent combinations have been developed for this transformation. One effective method involves the use of hydrogen peroxide in combination with thionyl chloride nih.gov. This system provides a highly reactive reagent for the direct conversion of thiols to sulfonyl chlorides with high purity. Other reagent systems include the use of bleach (sodium hypochlorite) in the presence of hydrochloric acid, which offers an economical and environmentally friendly option rsc.org. The reaction conditions for these methods are generally mild, making them suitable for substrates with sensitive functional groups.

Table 1: Reagents for Oxidative Chlorination of Thiols

Oxidizing/Chlorinating System Key Advantages
Hydrogen Peroxide / Thionyl Chloride High reactivity, high purity of product
Sodium Hypochlorite / Hydrochloric Acid Economical, environmentally friendly

Radical-Mediated Chlorosulfonylation Pathways

Radical-mediated reactions offer an alternative pathway for the formation of sulfonyl chlorides. These methods often proceed under mild conditions and can exhibit high functional group tolerance. A potential radical-based synthesis of this compound could involve the reaction of a suitable precursor with a source of sulfonyl chloride radicals or a related reactive species.

Photocatalysis has emerged as a powerful tool for radical-mediated transformations. For instance, the photocatalytic synthesis of sulfonyl chlorides from thiols has been demonstrated, where a photocatalyst, upon irradiation with light, initiates a radical process leading to the formation of the sulfonyl chloride nih.gov. Another approach involves the copper-powder-initiated atom transfer radical addition (ATRA) reaction for the chlorosulfonylation of alkynes, which produces vinyl sulfones organic-chemistry.org. While not a direct synthesis of the target molecule, this highlights the potential of radical-based methods in forming C-S(O)₂Cl bonds. A plausible radical pathway for the synthesis of this compound could involve the addition of a sulfonyl radical to 2-vinylthiophene, followed by a chlorine atom transfer.

Conversion from Thiophene-Containing Sulfonates or Related Sulfur(VI) Compounds

Another indirect synthetic route involves the conversion of a pre-formed thiophene-containing sulfonate ester or a related sulfur(VI) compound into the target sulfonyl chloride. This approach is particularly useful if the corresponding sulfonate is more readily accessible than the sulfonic acid or thiol.

The conversion of sulfonate esters to alkyl chlorides can be achieved with reagents like titanium tetrachloride (TiCl₄) fau.edunih.gov. This reaction has been shown to proceed rapidly and with retention of configuration for hindered secondary alcohols. For the synthesis of a sulfonyl chloride from a sulfonate, a reaction with a chlorinating agent such as thionyl chloride or phosphorus pentachloride can be employed researchgate.net. This method involves the cleavage of the sulfonate ester bond and the formation of the sulfonyl chloride. The choice of reagent and reaction conditions would depend on the specific nature of the sulfonate ester and the desired reaction outcome.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Solvent Effects and Catalysis in Sulfonyl Chloride Synthesis

The selection of an appropriate solvent is paramount in the synthesis of sulfonyl chlorides as it can significantly influence reaction rates, mechanism, and product purity. For sulfonyl chlorides derived from thiophene, the solvent's properties, such as polarity, nucleophilicity, and ionizing power, play a crucial role. Studies on the solvolysis of the related compound, 2-thiophenesulfonyl chloride, have utilized the extended Grunwald-Winstein equation to correlate the influence of the solvent over a wide range of compositions. These analyses reveal sensitivities to both solvent nucleophilicity and ionizing power, suggesting that the reaction proceeds via a concerted SN2 mechanism.

In practical synthesis, various organic solvents are employed. Acetonitrile is often chosen for its ability to dissolve reactants and disperse heterogeneous catalysts. However, for unsubstituted sulfonyl chlorides, it can sometimes react with the product. Dichloromethane is another common choice, particularly for reactions run at low temperatures. For Sandmeyer-type reactions, which can be adapted for the synthesis of heteroaromatic sulfonyl chlorides, glacial acetic acid is often used to increase the yields by minimizing the water content of the system.

Catalysis is another key lever for optimizing the synthesis. In reactions analogous to the Sandmeyer reaction, copper salts such as CuCl or CuCl2 are used to catalyze the single electron transfer (SET) from a diazonium salt intermediate. Lewis acids, like aluminum chloride (AlCl3), are effective catalysts for acylation reactions involving thiophene, a principle that can be extended to sulfonyl chloride synthesis. More modern approaches have also explored the use of heterogeneous photocatalysts, which can mediate the synthesis from aryldiazonium salts under milder conditions.

SolventTypical Use Case in Sulfonyl Chloride SynthesisObserved Effects & ConsiderationsReference
AcetonitrilePhotocatalytic synthesis from diazonium saltsGood at dispersing catalysts and dissolving reactants. Can react with unsubstituted sulfonyl chlorides.
Dichloromethane (CH₂Cl₂)General synthesis, particularly at low temperaturesInert and effective for many substrates. Low boiling point facilitates removal.
Glacial Acetic AcidModified Sandmeyer-type reactionsMinimizes water content, which can hydrolyze the sulfonyl chloride product, thus improving yield.
Hydroxylic Solvents (e.g., fluoroalcohols)Mechanistic (solvolysis) studiesSolvent nucleophilicity and ionizing power significantly affect reaction rates, indicating a concerted SN2 mechanism.

Temperature and Pressure Control in Industrial and Laboratory Scale Production

Effective management of temperature and pressure is crucial for the safe and efficient synthesis of this compound, both in laboratory settings and on an industrial scale. The reactions involved in the formation of sulfonyl chlorides are often highly exothermic. Without proper temperature control, thermal runaway can occur, leading to reduced yield, increased impurity formation, and significant safety hazards.

On a laboratory scale, reactions are frequently conducted at low temperatures to manage exothermicity and improve selectivity. For instance, the chlorination of thiol precursors is often carried out at temperatures below -5 °C using an acetone/ice bath. Similarly, reactions involving highly reactive reagents may be initiated at 0 °C and allowed to warm slowly to room temperature.

For industrial-scale production, maintaining precise temperature control is even more critical. Traditional batch reactors can pose challenges in dissipating the heat generated during the reaction. To address this, continuous flow manufacturing has emerged as a superior alternative. Continuous stirred-tank reactors (CSTRs) or microreactors offer a much higher surface-area-to-volume ratio, enabling exquisite control over reaction parameters and improving the inherent safety of the process. This technology allows for short residence times and high space-time yields, making the process more efficient and safer.

Pressure control is primarily important during the work-up and purification stages. Reduced pressure (vacuum) is commonly used to remove solvents at low temperatures, which is essential for preventing thermal degradation of the sulfonyl chloride product. In industrial settings, vacuum distillation is a standard method for purifying the final product, with typical operating conditions being a vacuum greater than or equal to 0.096 MPa and temperatures between 160-180 °C for compounds like benzenesulfonyl chloride.

ScaleParameterTypical ConditionsRationaleReference
LaboratoryTemperature-5 °C to 0 °C for initial reaction; slow warming to room temperatureControl of exothermic reactions, minimization of side products, enhanced selectivity.
PressureReduced pressure (vacuum) for solvent removalPrevents thermal degradation of the product during concentration.
IndustrialTemperature≤ 55 °C (Batch); Precise control via continuous flow reactorsSafety (prevents thermal runaway), process efficiency, and consistency.
PressureVacuum ≥ 0.096 MPa for distillationPurification of the final product at lower temperatures to avoid decomposition.

Green Chemistry Principles and Sustainable Synthesis Strategies

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. The 12 principles of green chemistry provide a framework for minimizing the environmental impact of chemical production, from the choice of starting materials to the final product disposal.

A primary goal of green chemistry is waste prevention . This can be achieved by designing synthetic routes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product. For thiophene derivatives, this includes the development of one-pot, multicomponent reactions that reduce the number of steps and purification stages, thereby minimizing solvent and material waste.

The use of safer chemicals and solvents is another core principle. Traditional methods for sulfonyl chloride synthesis often employ hazardous reagents and volatile organic solvents. Green alternatives focus on replacing these with less toxic options. For example, a simple and rapid method for the oxyhalogenation of thiols and disulfides uses oxone and potassium chloride (KCl) in water, a significant improvement over harsher chlorinating agents. The development of metal-free synthesis methodologies for thiophene derivatives also advances green chemistry by minimizing metal toxicity. When solvents are necessary, greener options are preferred, but solvent-free synthesis, such as mechanochemical grinding, represents an even more sustainable approach.

Designing for energy efficiency is also crucial. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The development of novel catalytic systems, including biocatalysis and photocatalysis, can enable reactions to proceed under milder conditions, reducing energy consumption. Microwave-assisted synthesis has also been identified as a contemporary approach that can accelerate reactions and improve yields for thiophene derivatives, often with reduced energy input compared to conventional heating.

Sustainable synthesis strategies also emphasize the use of renewable feedstocks . While the direct synthesis of this specific sulfonyl chloride from biomass is not yet established, the broader field is moving towards producing platform chemicals from renewable sources like biomass waste instead of petroleum.

Green Chemistry PrincipleTraditional ApproachSustainable/Green StrategyReference
Waste PreventionMulti-step synthesis with intermediate purifications.One-pot, multicomponent reactions; high atom economy routes.
Safer Solvents & ReagentsUse of hazardous chlorinating agents (e.g., SOCl₂) and volatile organic solvents.Using water as a solvent; employing safer reagents like oxone-KCl; solvent-free mechanochemical grinding.
Energy EfficiencyReactions requiring high temperatures and pressures.Catalysis (including photocatalysis) to enable reactions at ambient temperature; microwave-assisted synthesis.
Use of Renewable FeedstocksPetroleum-based starting materials.Exploration of synthetic routes from biomass-derived platform chemicals.
Safer Chemistry by DesignGeneration of toxic byproducts.Metal-free synthesis methodologies to avoid metal toxicity and contamination.

Reactivity Profiles and Chemical Transformations of 2 Thiophen 2 Yl Ethane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The chemistry of 2-(thiophen-2-yl)ethane-1-sulfonyl chloride is dominated by nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride group. This functional group is highly reactive towards a wide array of nucleophiles, leading to the formation of a diverse range of sulfur-containing compounds. The general transformation involves the displacement of the chloride ion, a good leaving group, by an incoming nucleophile.

Formation of Sulfonamides with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a cornerstone of its reactivity, yielding the corresponding sulfonamides. This reaction, often referred to as sulfonylation, is a widely employed method for the synthesis of these important compounds, which are prevalent in medicinal chemistry. The general reaction proceeds by the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. Typically, a base such as pyridine or triethylamine is added to neutralize the HCl byproduct.

The versatility of this reaction allows for the synthesis of a broad spectrum of N-substituted sulfonamides by varying the amine component. Both aliphatic and aromatic amines can be used, although their reactivity may differ based on their basicity and steric hindrance. For instance, primary amines are generally more reactive than secondary amines. The resulting sulfonamides are often stable, crystalline solids.

Table 1: Examples of Sulfonamide Formation This table is illustrative and based on the general reactivity of sulfonyl chlorides.

Amine NucleophileProduct
Ammonia2-(Thiophen-2-yl)ethane-1-sulfonamide
AnilineN-Phenyl-2-(thiophen-2-yl)ethane-1-sulfonamide
DiethylamineN,N-Diethyl-2-(thiophen-2-yl)ethane-1-sulfonamide
Piperidine1-((2-(Thiophen-2-yl)ethyl)sulfonyl)piperidine

Synthesis of Sulfonate Esters with Alcohol and Phenol Nucleophiles

In a similar fashion, this compound reacts with alcohols and phenols to form sulfonate esters. This process, known as sulfonylation of alcohols, is also typically carried out in the presence of a base to quench the generated HCl. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride.

The reactivity of the alcohol or phenol can be influenced by steric and electronic factors. Less sterically hindered primary alcohols are generally more reactive than secondary or tertiary alcohols. Phenols, while typically less nucleophilic than aliphatic alcohols, readily undergo this reaction. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. A widely used method for this synthesis involves treating the alcohol with the sulfonyl chloride in the presence of an amine base. More environmentally friendly approaches have also been developed using aqueous bases.

Table 2: Examples of Sulfonate Ester Formation This table is illustrative and based on the general reactivity of sulfonyl chlorides.

Alcohol/Phenol NucleophileProduct
MethanolMethyl 2-(thiophen-2-yl)ethane-1-sulfonate
PhenolPhenyl 2-(thiophen-2-yl)ethane-1-sulfonate
IsopropanolIsopropyl 2-(thiophen-2-yl)ethane-1-sulfonate
Benzyl alcoholBenzyl 2-(thiophen-2-yl)ethane-1-sulfonate

Generation of Sulfonothioates with Thiol Nucleophiles

The reaction of this compound with thiol nucleophiles (mercaptans) leads to the formation of sulfonothioates, also known as thiosulfonates. In this reaction, the sulfur atom of the thiol acts as the nucleophile, attacking the sulfonyl sulfur. Similar to the reactions with amines and alcohols, a base is typically employed to facilitate the reaction. The sulfonyl chloride group can react with various nucleophiles, including thiols, to form sulfonothioates.

Mechanistic Investigations of S(VI) Substitution (e.g., SN2, Addition-Elimination Pathways, Solvolysis Studies)

The mechanism of nucleophilic substitution at a sulfonyl sulfur center has been the subject of extensive study. For most sulfonyl chlorides, including alkanesulfonyl and arenesulfonyl chlorides, the solvolysis is generally considered to proceed through a bimolecular nucleophilic substitution (SN2)-like mechanism. This concerted pathway involves the simultaneous formation of the new bond with the nucleophile and the breaking of the bond with the leaving group, passing through a trigonal bipyramidal transition state.

However, an alternative stepwise addition-elimination (SAN) mechanism has also been proposed, particularly for reactions with strong nucleophiles. This pathway involves the initial formation of a pentacoordinate, trigonal bipyramidal intermediate, which then expels the leaving group to form the product. While the SAN mechanism has been suggested for some systems, the SN2-like pathway is more commonly accepted for the solvolysis of many sulfonyl chlorides.

Solvolysis studies, often analyzed using the extended Grunwald-Winstein equation, provide valuable insights into these mechanisms. The sensitivity of the reaction rate to solvent nucleophilicity and ionizing power helps to distinguish between different mechanistic pathways. For many sulfonyl chlorides, a concerted SN2 mechanism is proposed for their solvolysis.

Influence of Steric and Electronic Effects on Sulfonyl Chloride Reactivity

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is significantly influenced by both steric and electronic effects. Electron-withdrawing groups attached to the carbon framework adjacent to the sulfonyl group will increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups will decrease the reactivity.

Steric hindrance around the sulfonyl group can impede the approach of the nucleophile, slowing down the reaction rate. However, a counterintuitive phenomenon known as "steric acceleration" or the "positive ortho-effect" has been observed in some arenesulfonyl chlorides. In these cases, bulky ortho-alkyl groups can actually increase the reaction rate. This is attributed to the relief of steric strain as the geometry changes from the tetrahedral ground state to the more open trigonal bipyramidal transition state. This effect is thought to arise from a rigid and sterically congested ground state structure.

Reactions Involving the Thiophene (B33073) Moiety

While the sulfonyl chloride group is the primary site of reactivity for nucleophilic attack, the thiophene ring itself can undergo chemical transformations, most notably electrophilic aromatic substitution. The thiophene ring is an electron-rich aromatic system and is more reactive than benzene (B151609) towards electrophiles. Substitution typically occurs preferentially at the C2 (or α) position, which is adjacent to the sulfur atom.

Common electrophilic substitution reactions that the thiophene ring can undergo include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups.

The presence of the -CH2CH2SO2Cl group at the 2-position of the thiophene ring will influence the regioselectivity of subsequent electrophilic substitution reactions. As an electron-withdrawing group, it will deactivate the thiophene ring towards electrophilic attack and direct incoming electrophiles to the C5 position.

Electrophilic Aromatic Substitution on the Thiophene Ring (e.g., Halogenation, Nitration)

The thiophene ring in this compound is activated towards electrophilic aromatic substitution, with a preference for substitution at the C5 position, which is para to the ethylsulfonyl chloride substituent. The electron-donating nature of the sulfur atom in the thiophene ring facilitates these reactions.

Halogenation: While specific studies on the halogenation of this compound are not extensively documented in the reviewed literature, the general reactivity of thiophene derivatives suggests that reactions with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would proceed, likely yielding the 5-halo-2-(thiophen-2-yl)ethane-1-sulfonyl chloride. The reaction conditions would need to be carefully controlled to avoid polysubstitution or side reactions involving the sulfonyl chloride group.

Nitration: The nitration of thiophene and its derivatives is a well-established transformation. For instance, the nitration of the related compound, thiophen-2-sulfonyl chloride, has been reported. This suggests that this compound would undergo nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the thiophene ring, predominantly at the 5-position. The strongly deactivating nature of the nitro group would likely prevent further nitration under standard conditions.

Functionalization of the Thiophene Ring for Scaffold Diversification

The thiophene moiety within this compound serves as a versatile scaffold that can be readily functionalized to generate a diverse range of derivatives. Beyond electrophilic substitution, metal-catalyzed cross-coupling reactions are a powerful tool for introducing a wide variety of substituents onto the thiophene ring.

Methods for the functionalization of thiophene rings are numerous and include:

Formylation: The introduction of an aldehyde group, typically via the Vilsmeier-Haack reaction, provides a handle for further transformations such as reductive amination, Wittig reactions, or oxidation to the corresponding carboxylic acid.

Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups, which can serve as precursors for the synthesis of more complex side chains.

Metalation-Substitution: Deprotonation of the thiophene ring using a strong base, such as n-butyllithium, followed by quenching with an electrophile, enables the introduction of a wide array of functional groups, including alkyl, silyl, and carboxyl groups.

These functionalization strategies, applied to this compound, would yield a library of compounds with diverse physicochemical properties, suitable for various applications, including medicinal chemistry and materials science.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) with Brominated Analogues

The brominated analogues of this compound, particularly 2-(5-bromothiophen-2-yl)ethane-1-sulfonyl chloride, are valuable substrates for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for scaffold diversification.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated thiophene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl and vinyl-substituted thiophenes. The reaction is known for its high tolerance of functional groups, making it suitable for complex molecule synthesis.

Stille Coupling: The Stille reaction couples the brominated thiophene with an organostannane reagent, also catalyzed by palladium. This reaction is particularly useful for the introduction of alkyl, vinyl, and aryl groups. A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemTypical Products
Suzuki-Miyaura Boronic Acids/EstersPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl-, heteroaryl-, or vinyl-substituted thiophenes
Stille OrganostannanesPd catalyst (e.g., Pd(PPh₃)₄)Alkyl-, vinyl-, or aryl-substituted thiophenes

These cross-coupling reactions provide a modular approach to the synthesis of a wide array of derivatives of this compound, enabling the fine-tuning of its molecular properties.

Formation and Reactivity of Sulfonyl Radicals from this compound

The sulfonyl chloride group in this compound can serve as a precursor to sulfonyl radicals (RSO₂•). These highly reactive intermediates can be generated through various methods, including photolysis, thermolysis, or single-electron transfer (SET) from a suitable reductant. Once formed, the 2-(thiophen-2-yl)ethane-1-sulfonyl radical can participate in a range of radical-mediated transformations.

Radical Addition to Unsaturated Systems (Alkenes, Alkynes, Arenes)

Sulfonyl radicals readily add to carbon-carbon multiple bonds, providing a powerful method for the formation of new carbon-sulfur bonds and the synthesis of sulfones.

Addition to Alkenes and Alkynes: The 2-(thiophen-2-yl)ethane-1-sulfonyl radical can add to both alkenes and alkynes. The addition to alkenes typically proceeds via a radical chain mechanism, initiated by a radical initiator such as AIBN or induced by light. This reaction results in the formation of β-functionalized sulfones. Similarly, the addition to alkynes yields vinyl sulfones. The regioselectivity of the addition is governed by the stability of the resulting carbon-centered radical intermediate.

Addition to Arenes: The addition of sulfonyl radicals to arenes is a less common but synthetically useful transformation for the direct sulfonylation of aromatic rings. This reaction can be promoted by transition metal catalysts or photoredox catalysis. The addition of the 2-(thiophen-2-yl)ethane-1-sulfonyl radical to an arene would lead to the formation of a diaryl sulfone derivative after subsequent rearomatization.

Unsaturated SystemProduct Type
Alkenesβ-Functionalized Sulfones
AlkynesVinyl Sulfones
ArenesDiaryl Sulfones

Homolytic Substitution Reactions

Homolytic substitution (S_H) reactions involving sulfonyl radicals are less prevalent than radical additions but can occur under specific conditions. In such reactions, the sulfonyl radical displaces another group from a substrate. For instance, homolytic aromatic substitution could potentially occur where the 2-(thiophen-2-yl)ethane-1-sulfonyl radical attacks an aromatic ring, leading to the displacement of a hydrogen atom or another substituent. The efficiency of such reactions is often dependent on the stability of the radical intermediates and the strength of the bond being broken.

Hydration and Hydrolysis Mechanisms

The sulfonyl chloride group of this compound is susceptible to nucleophilic attack by water, leading to its hydrolysis to the corresponding sulfonic acid. The mechanism of this reaction can vary depending on the reaction conditions, particularly the pH.

The hydrolysis of sulfonyl chlorides generally proceeds through a nucleophilic substitution at the sulfur atom. In neutral or acidic conditions, water acts as the nucleophile in a slow, rate-determining step, followed by rapid deprotonation to yield the sulfonic acid and hydrochloric acid.

Under basic conditions, the hydrolysis is significantly accelerated. The hydroxide ion, being a much stronger nucleophile than water, directly attacks the sulfonyl chloride.

Studies on the hydrolysis of related thiophen-2-sulfonyl halides have indicated that the reaction can proceed through an S_N2-type mechanism. The reactivity is influenced by the substituents on the thiophene ring and the nature of the leaving group. For this compound, the ethyl linker between the thiophene ring and the sulfonyl chloride group may have a modest electronic effect on the rate of hydrolysis compared to directly substituted thiophenesulfonyl chlorides.

The general mechanism for the hydrolysis can be summarized as follows:

Nucleophilic Attack: A water molecule (or hydroxide ion) attacks the electrophilic sulfur atom of the sulfonyl chloride.

Transition State: A trigonal bipyramidal transition state is formed.

Leaving Group Departure: The chloride ion departs, and a proton is lost from the attacking water molecule (or is already absent in the case of hydroxide attack).

The presence of the thiophene ring is not expected to fundamentally alter this general mechanism, although it may influence the reaction rate through electronic effects.

Chemo- and Regioselectivity in Complex Reaction Systems

The reactivity of this compound in complex chemical environments is governed by the distinct reactivity of its two primary functional components: the sulfonyl chloride group and the thiophene ring. Understanding the interplay of these groups is crucial for predicting reaction outcomes in the presence of multiple nucleophiles or electrophilic sites. While specific detailed research on the chemo- and regioselectivity of this particular molecule is not extensively documented, its behavior can be inferred from the well-established principles of sulfonyl chloride and thiophene chemistry.

Chemoselectivity: Preferential Reaction at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly electrophilic center, making it susceptible to attack by a variety of nucleophiles. In a complex reaction system containing multiple nucleophilic functional groups, this compound is expected to exhibit significant chemoselectivity.

Generally, sulfonyl chlorides react readily with primary and secondary amines to form stable sulfonamides. This reaction is often rapid and can be carried out under mild conditions. In contrast, the reaction with alcohols to form sulfonate esters, while feasible, typically requires more forcing conditions or the use of a catalyst. The inherent higher nucleophilicity of amines compared to alcohols dictates this selectivity.

Consider a multifunctional substrate containing both an amine and a hydroxyl group. The sulfonyl chloride will preferentially react with the amine. semanticscholar.org This selectivity is a cornerstone of protecting group strategies and the synthesis of complex sulfonamides in medicinal chemistry.

The table below illustrates the expected chemoselective reactions of this compound with a hypothetical multifunctional molecule.

Reactant Functional GroupsExpected Major ProductReaction Conditions
Primary Amine (-NH2) and Hydroxyl (-OH)SulfonamideRoom temperature, in the presence of a base
Secondary Amine (-NHR) and Carboxylic Acid (-COOH)SulfonamideRoom temperature, in the presence of a base

This predictable chemoselectivity allows for the targeted modification of complex molecules, leaving other functional groups intact for subsequent transformations.

Regioselectivity: Directing Effects on the Thiophene Ring

The regioselectivity of reactions involving the thiophene ring of this compound is primarily relevant in the context of electrophilic aromatic substitution (EAS). The thiophene ring is inherently electron-rich and typically undergoes electrophilic substitution preferentially at the C5 (α) position, which is adjacent to the sulfur atom and para to the C2 substituent. However, the nature of the substituent at the C2 position significantly influences the position of further substitution.

The 2-(ethane-1-sulfonyl chloride) group is strongly electron-withdrawing due to the electronegativity of the oxygen and chlorine atoms attached to the sulfur. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and generally act as meta-directors in benzene systems. In the case of a 2-substituted thiophene, the "meta-like" position is the C4 (β) position. Therefore, it is anticipated that electrophilic substitution on this compound will be directed primarily to the C4 position.

The deactivating nature of the substituent will likely necessitate harsher reaction conditions for electrophilic substitution compared to unsubstituted thiophene.

The table below summarizes the predicted regioselectivity for common electrophilic aromatic substitution reactions on this compound.

ReactionElectrophilePredicted Major Isomer
NitrationNO2+4-Nitro-2-(thiophen-2-yl)ethane-1-sulfonyl chloride
HalogenationBr+ or Cl+4-Bromo- (or 4-Chloro-) -2-(thiophen-2-yl)ethane-1-sulfonyl chloride
Friedel-Crafts AcylationRCO+4-Acyl-2-(thiophen-2-yl)ethane-1-sulfonyl chloride

It is important to note that while these predictions are based on established electronic effects, the actual product distribution may be influenced by steric factors and the specific reaction conditions employed.

Applications of 2 Thiophen 2 Yl Ethane 1 Sulfonyl Chloride in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Heterocyclic Architectures

The structure of 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. The sulfonyl chloride group is a powerful electrophile that can react with various nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is fundamental to its role as a building block.

In the construction of complex heterocyclic systems, the compound can be envisioned to participate in cyclization reactions. For instance, by reacting it with a molecule containing two nucleophilic sites, or a nucleophilic site and another reactive group, intramolecular or intermolecular cyclization can lead to the formation of novel ring systems. The thiophene (B33073) ring itself can be further functionalized or can influence the electronic properties and conformation of the final architecture. Thiophene and its derivatives are crucial components in many pharmacologically important molecules, and using this reagent allows for the incorporation of the 2-(thiophen-2-yl)ethylsulfonyl moiety into new molecular scaffolds.

Table 1: Potential Reactions for Heterocycle Synthesis

Nucleophile Resulting Linkage Potential Heterocyclic Product Class
Diamines Sulfonamide N-heterocycles (e.g., diazepanes)
Amino alcohols Sulfonamide, Sulfonate ester O,N-heterocycles (e.g., oxazepanes)

Role in Multi-Component Reactions for Library Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly efficient tools for generating chemical libraries. While specific MCRs involving this compound are not prominently documented, its functional groups are amenable to such transformations. The sulfonyl chloride can act as an electrophilic component in novel MCRs. For example, a reaction could potentially be designed involving an amine, an aldehyde, and this compound to generate complex sulfonamides. The ability to introduce the thiophene-containing side chain in a single, efficient step would be highly advantageous for creating large libraries of diverse compounds for screening in drug discovery and materials science. A related compound, thiophene-2-carbonyl chloride, has been used in the multi-component synthesis of highly functionalized 2-(thiophen-2-yl)furans, illustrating the utility of thiophene-based acid chlorides in MCRs. researchgate.netresearchgate.net

Precursor for Ligand Design in Transition Metal Catalysis

The synthesis of specialized ligands is crucial for the development of new transition metal catalysts. This compound can serve as a precursor for ligands through the formation of sulfonamides. For example, reacting the sulfonyl chloride with an amine that also contains a coordinating group (like a pyridine, imidazole, or phosphine) would yield a potential ligand. The sulfur and oxygen atoms of the resulting sulfonamide group can themselves act as coordinating sites, making these potential bidentate or polydentate ligands. The thiophene ring's sulfur atom can also, in some cases, coordinate to a metal center. The ethyl spacer provides flexibility, which can be critical for the ligand to adopt the correct geometry for catalysis.

Table 2: Examples of Potential Ligand Scaffolds

Amine Precursor Potential Ligand Type Coordinating Atoms
2-Aminopyridine N,N' or N,O Pyridyl Nitrogen, Sulfonamide Nitrogen/Oxygen
Histamine N,N' or N,O Imidazole Nitrogens, Sulfonamide Nitrogen/Oxygen

Application in the Synthesis of Conducting Polymers and Organic Electronic Materials

Thiophene is a cornerstone building block for conducting polymers due to its electron-rich nature and the ability of polythiophenes to support charge carriers along their conjugated backbone. researchgate.net These materials are vital for applications in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net

This compound can be utilized as a monomer precursor for functionalized conducting polymers. The sulfonyl chloride group itself is not typically suitable for direct polymerization into a conjugated backbone. However, it can be used in several ways:

Side-Chain Functionalization: The compound can be used to functionalize other monomers before polymerization. The resulting polymer would have 2-(thiophen-2-yl)ethanesulfonyl groups on its side chains, which could be used to tune solubility, morphology, or electronic properties.

Conversion to a Polymerizable Monomer: The sulfonyl chloride can be chemically converted into a group suitable for polymerization, such as a halide or a boronic ester for cross-coupling polymerization methods. This would allow the incorporation of the ethylsulfonyl side chain into the final polymer structure. Thiophene-bearing monomers have been synthesized and polymerized to create thermally stable precursors for conductive polymer systems. nih.gov

Contributions to Protecting Group Chemistry and Activation of Unreactive Sites

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from reacting while transformations occur elsewhere in the molecule. wikipedia.org Sulfonyl chlorides are commonly used to protect amines by converting them into stable sulfonamides. The 2-(thiophen-2-yl)ethanesulfonyl group could potentially serve as a protecting group for amines. The utility of any protecting group depends on its stability to various reaction conditions and the ease and selectivity of its removal. The specific conditions required to cleave a 2-(thiophen-2-yl)ethanesulfonamide are not well-established in the literature, which would be a necessary area of research before it could be widely adopted.

Beyond protection, sulfonyl chlorides can be used to activate hydroxyl groups. By converting an alcohol to a sulfonate ester (a good leaving group), it becomes susceptible to nucleophilic substitution, thereby activating an otherwise unreactive site.

Solid-Phase Synthesis Applications and Polymer-Supported Reagents

Solid-phase synthesis is a technique where molecules are built up, step-by-step, on an insoluble polymer support. mdpi.com This methodology simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product. This compound is well-suited for this application. It could be used as a reagent in solution to react with a nucleophile attached to a solid support. Conversely, the compound itself could be immobilized on a resin, for example, through functionalization of the thiophene ring, creating a polymer-supported sulfonylating reagent. Such a reagent would offer the advantage of easy removal from the reaction mixture after it has fulfilled its function, simplifying the workup process. While the solid-phase synthesis of thiophenes has been explored, specific applications of this particular sulfonyl chloride as a polymer-supported reagent are not widely documented. researchgate.net

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride, various NMR methods would be employed to confirm the connectivity of atoms and provide insights into the compound's conformational dynamics.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the thiophene (B33073) ring and the ethylsulfonyl chloride chain.

Thiophene Ring Protons: The thiophene ring has three protons. The proton at position 5 (H-5) would typically appear as a doublet of doublets, coupling to both H-3 and H-4. The proton at position 3 (H-3) would also be a doublet of doublets, coupling to H-5 and H-4. The proton at position 4 (H-4) would appear as a doublet of doublets, coupling to H-3 and H-5. The chemical shifts for these aromatic protons are expected in the range of δ 6.9-7.4 ppm.

Ethane (B1197151) Chain Protons: The two methylene (B1212753) groups (-CH₂-) in the ethane chain would give rise to two distinct signals, likely triplets, due to coupling with each other. The methylene group adjacent to the thiophene ring (-CH₂-Th) would be expected at a chemical shift of approximately δ 3.2-3.5 ppm. The methylene group attached to the sulfonyl chloride group (-CH₂-SO₂Cl) would be shifted further downfield due to the strong electron-withdrawing effect of the sulfonyl chloride group, appearing around δ 3.8-4.2 ppm.

A hypothetical ¹H NMR data table is presented below based on typical chemical shift values for similar structures.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5 (Thiophene)~7.3ddJ₅,₄ ≈ 5.0, J₅,₃ ≈ 1.2
H-3 (Thiophene)~7.0ddJ₃,₄ ≈ 3.5, J₃,₅ ≈ 1.2
H-4 (Thiophene)~6.9ddJ₄,₅ ≈ 5.0, J₄,₃ ≈ 3.5
-CH₂-SO₂Cl~4.0tJ ≈ 7.5
-CH₂-Th~3.3tJ ≈ 7.5

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals would be expected.

Thiophene Ring Carbons: The four carbon atoms of the thiophene ring would have characteristic chemical shifts in the aromatic region (δ 120-140 ppm). The carbon atom attached to the ethane chain (C-2) would be a quaternary carbon and appear around δ 138-142 ppm. The other three carbons (C-3, C-4, and C-5) would show signals in the range of δ 124-128 ppm.

Ethane Chain Carbons: The two methylene carbons would be found in the aliphatic region. The carbon adjacent to the sulfonyl chloride group (-CH₂-SO₂Cl) would be significantly deshielded and appear around δ 60-65 ppm. The carbon attached to the thiophene ring (-CH₂-Th) would be expected at approximately δ 28-32 ppm.

A hypothetical ¹³C NMR data table is provided below.

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (Thiophene)~140
C-5 (Thiophene)~127
C-3 (Thiophene)~126
C-4 (Thiophene)~125
-CH₂-SO₂Cl~62
-CH₂-Th~30

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, multidimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For instance, it would confirm the coupling between the protons of the two methylene groups in the ethane chain and the couplings between the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the direct assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecular ion, which is a critical step in confirming the identity of a compound. For this compound (C₆H₇ClO₂S₂), the expected exact mass would be calculated and compared to the experimentally determined mass. The presence of chlorine and sulfur isotopes would lead to a characteristic isotopic pattern in the mass spectrum.

IonCalculated Exact Mass
[M]⁺ (³⁵Cl, ³²S₂)210.9528
[M+2]⁺ (³⁷Cl, ³²S₂)212.9498
[M+2]⁺ (³⁵Cl, ³⁴S, ³²S)212.9482

Ionization Techniques (e.g., ESI, APCI)

Various ionization techniques can be used to generate ions for mass spectrometric analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar molecules. While sulfonyl chlorides can be reactive, under controlled conditions, ESI could be used to observe the protonated molecule [M+H]⁺ or adducts with solvent molecules.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another relatively soft ionization technique that is suitable for a wide range of compounds. It would likely produce the molecular ion [M]⁺• or the protonated molecule [M+H]⁺.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine radical (•Cl) or the entire sulfonyl chloride group (•SO₂Cl). For this compound, key fragmentation pathways would likely include:

Loss of Cl to form the [M-Cl]⁺ ion.

Loss of SO₂ to form the [M-SO₂]⁺• ion.

Cleavage of the C-S bond, leading to the formation of the 2-(thiophen-2-yl)ethyl cation.

Fragmentation of the thiophene ring.

A hypothetical fragmentation table is presented below.

m/zProposed Fragment
210/212[C₆H₇ClO₂S₂]⁺• (Molecular Ion)
175[C₆H₇O₂S₂]⁺
146/148[C₆H₇ClS]⁺•
111[C₅H₇S]⁺
97[C₄H₄S]⁺•

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at various wavelengths. While specific experimental IR data for this compound is not extensively published, a detailed analysis can be inferred from the characteristic absorption bands of its constituent functional groups: the thiophene ring, the ethyl bridge, and the sulfonyl chloride group.

The sulfonyl chloride (-SO₂Cl) group is expected to exhibit strong, characteristic absorption bands. Generally, sulfonyl chlorides show two distinct stretching vibrations for the S=O bond: an asymmetric stretch typically in the range of 1370-1410 cm⁻¹ and a symmetric stretch between 1166-1204 cm⁻¹. acdlabs.com The S-Cl bond also has a characteristic stretching vibration, although it is typically weaker and found at lower wavenumbers.

The thiophene ring, as an aromatic heterocycle, will present several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring typically appearing in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations that are indicative of the substitution pattern on the ring. The C-S stretching vibrations of the thiophene ring are usually observed in the 800-600 cm⁻¹ range.

The aliphatic ethane bridge (-CH₂-CH₂-) will contribute characteristic alkane C-H stretching and bending vibrations. The C-H stretching bands are expected to appear just below 3000 cm⁻¹, typically in the 2800-3000 cm⁻¹ range. acdlabs.com CH₂ scissoring (bending) vibrations are typically observed around 1450 cm⁻¹.

By combining the expected spectral features of these components, a theoretical IR spectrum for this compound can be predicted.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Thiophene RingAromatic C-H Stretch~3100 - 3000Medium
Ethane BridgeAliphatic C-H Stretch~3000 - 2800Medium
Sulfonyl ChlorideS=O Asymmetric Stretch~1410 - 1370Strong
Ethane BridgeCH₂ Scissoring~1450Variable
Thiophene RingC=C Ring Stretch~1600 - 1400Medium-Weak
Sulfonyl ChlorideS=O Symmetric Stretch~1204 - 1166Strong
Thiophene RingC-S Stretch~800 - 600Medium-Weak

This table is based on characteristic vibrational frequencies for the respective functional groups and provides an estimation of the expected IR spectrum.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

As of now, a specific crystal structure determination for this compound has not been reported in publicly accessible databases. However, insights into its likely solid-state structure and intermolecular interactions can be drawn from crystallographic studies of related thiophene-containing molecules and sulfonyl derivatives.

Table 2: Expected Crystallographic Parameters and Intermolecular Interactions for this compound

Parameter Expected Feature / Interaction Relevant Functional Groups
Molecular Conformation Flexible, with torsion angles defined by the C-C-S-C backboneEthane bridge, Thiophene ring, Sulfonyl group
Primary Intermolecular Interaction C-H···O hydrogen bondsSulfonyl (O atoms), Thiophene/Ethane (H atoms)
Secondary Intermolecular Interaction π-π stackingThiophene rings
Other Interactions van der Waals forcesEntire molecule

This table outlines the probable structural features and non-covalent interactions based on the chemical structure of the compound and crystallographic data from analogous molecules.

Computational Chemistry and Theoretical Investigations of 2 Thiophen 2 Yl Ethane 1 Sulfonyl Chloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to determining the optimized molecular geometry and electronic structure of 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride. These methods solve the Schrödinger equation, or a simplified form of it, to find the lowest energy arrangement of the atoms in space.

For the thiophene (B33073) ring, DFT calculations consistently predict bond lengths and angles that are in good agreement with experimental values for thiophene and its derivatives. jchps.com The C-S bond lengths are typically found to be in the range of 1.71-1.74 Å, while the C=C bonds are around 1.37 Å and the C-C single bond is approximately 1.42 Å. The geometry of the ethylsulfonyl chloride side chain would also be optimized, providing precise values for the S=O and S-Cl bond lengths, which are crucial for understanding the group's reactivity.

The choice of basis set (e.g., 6-311++G(d,p)) and functional (e.g., B3LYP) is critical for the accuracy of these calculations. researchgate.netnih.gov These computational approaches not only provide a static picture of the molecule but also form the basis for further analysis of its properties.

Table 1: Representative Theoretical Bond Lengths and Angles for Thiophene Derivatives This table presents typical values for thiophene derivatives as specific calculated data for this compound is not available.

ParameterTypical Calculated Value
C-S (thiophene)1.72 Å
C=C (thiophene)1.37 Å
C-C (thiophene)1.42 Å
S=O (sulfonyl)1.43 Å
S-Cl (sulfonyl)2.07 Å
∠C-S-C (thiophene)92.2°
∠O-S-O (sulfonyl)120.0°

Prediction of Reactivity and Reaction Pathways (e.g., Transition State Theory, Reaction Coordinate Analysis)

Theoretical methods are invaluable for predicting the reactivity of this compound and mapping out potential reaction pathways. The sulfonyl chloride group is a known reactive site, susceptible to nucleophilic attack. magtech.com.cn Computational studies can model these reactions, for instance, its hydrolysis or aminolysis. acs.org

Transition State Theory can be used to locate the transition state structure for a given reaction, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, and thus its rate. For the hydrolysis of a sulfonyl chloride, the calculations would model the approach of a water molecule, the formation of a pentacoordinate sulfur intermediate, and the eventual departure of the chloride ion.

Reaction Coordinate Analysis involves mapping the energy of the system as a function of the geometric changes that occur during the reaction. This provides a detailed profile of the reaction pathway, including any intermediates and transition states. Such analyses can help to understand the mechanism of reactions involving the sulfonyl chloride group and how the thiophene moiety might influence this reactivity electronically or sterically.

Conformational Analysis and Molecular Dynamics Simulations

The ethyl linker between the thiophene ring and the sulfonyl chloride group allows for conformational flexibility. Conformational analysis using computational methods can identify the different stable conformers (rotational isomers) of the molecule and their relative energies. This is typically done by systematically rotating the single bonds in the ethyl chain and calculating the energy at each step. This helps in understanding which shapes the molecule is likely to adopt.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrations, rotations, and conformational changes in a simulated environment (e.g., in a solvent). rsc.org This can reveal how the molecule behaves in solution, how it interacts with solvent molecules, and the timescales of its conformational transitions. For this compound, MD simulations could provide insight into the flexibility of the side chain and how it might affect the accessibility of the reactive sulfonyl chloride group. researchgate.net

Analysis of Electronic Properties (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential (MEP), Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For thiophene derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-orbital. nih.gov The presence of the electron-withdrawing sulfonyl chloride group is expected to lower the energies of both the HOMO and LUMO.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It shows regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the sulfur atom of the thiophene ring, and positive potential around the hydrogen atoms and the sulfur atom of the sulfonyl group. dergipark.org.tr

Charge distribution analysis, such as Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial charges on each atom in the molecule. This can help to identify the most electrophilic and nucleophilic sites and to understand the polarization of the bonds.

Table 2: Representative Electronic Properties for Thiophene Sulfonamide Derivatives This table presents typical values as specific calculated data for this compound is not available.

PropertyTypical Calculated Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap4.0 to 5.0

Spectroscopic Property Prediction (e.g., Theoretical NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. chemaxon.com These predicted spectra can be very useful in assigning the peaks in an experimental NMR spectrum.

Theoretical IR and UV-Vis spectra can also be simulated. researchgate.net IR spectroscopy probes the vibrational modes of the molecule. Calculations can predict the frequencies and intensities of these vibrations, which correspond to the peaks in an IR spectrum. researchgate.net UV-Vis spectroscopy is related to the electronic transitions in the molecule. Time-Dependent DFT (TD-DFT) can be used to calculate the energies of the excited states, which correspond to the absorption wavelengths in a UV-Vis spectrum. jchps.com For this compound, the UV-Vis spectrum would be expected to show absorptions related to π-π* transitions in the thiophene ring. globalresearchonline.net

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules interact with each other through various intermolecular forces, which determine the crystal packing. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is a 3D surface that encloses a molecule in a crystal, and it is colored according to the types and closeness of the intermolecular contacts.

Synthesis and Exploration of Derivatives and Analogues of 2 Thiophen 2 Yl Ethane 1 Sulfonyl Chloride

Structural Modifications of the Thiophene (B33073) Ring (e.g., Substitution Patterns, Halogenation)

The thiophene ring of 2-(thiophen-2-yl)ethane-1-sulfonyl chloride is a prime target for structural modification due to its susceptibility to electrophilic substitution reactions. The reactivity of the thiophene ring is generally higher than that of benzene (B151609), allowing for a variety of substituents to be introduced. nih.gov

Substitution Patterns: Electrophilic substitution on the thiophene ring typically occurs at the C5 position (α-position) due to the directing effect of the sulfur atom and the alkylsulfonyl chloride side chain. Common electrophilic substitution reactions include nitration, and acylation. For instance, Friedel-Crafts acylation can introduce an acetyl group onto the thiophene ring, yielding 2-(5-acetylthiophen-2-yl)ethane-1-sulfonyl chloride. derpharmachemica.com

Halogenation: Halogenation of thiophenes is a well-established process. Direct bromination of thiophene derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. nih.gov For example, the reaction of this compound with NBS would be expected to yield 2-(5-bromothiophen-2-yl)ethane-1-sulfonyl chloride. Similarly, chlorination can be accomplished using N-chlorosuccinimide (NCS). The introduction of halogens can significantly alter the electronic properties of the molecule and provide a handle for further functionalization through cross-coupling reactions. nih.gov

Table 1: Examples of Thiophene Ring Modifications
Derivative NameModificationSynthetic Reagent Example
2-(5-Acetylthiophen-2-yl)ethane-1-sulfonyl chlorideAcetylationAcetyl chloride, AlCl₃
2-(5-Bromothiophen-2-yl)ethane-1-sulfonyl chlorideBrominationN-Bromosuccinimide (NBS)
2-(5-Chlorothiophen-2-yl)ethane-1-sulfonyl chlorideChlorinationN-Chlorosuccinimide (NCS)
2-(5-Nitrothiophen-2-yl)ethane-1-sulfonyl chlorideNitrationNitric acid/Acetic anhydride

Variations in the Ethane (B1197151) Linker Chain Length and Branching

Modifying the two-carbon ethane linker that connects the thiophene ring and the sulfonyl chloride group offers another strategy to tune the molecule's properties. Variations in chain length and the introduction of branching can impact the compound's conformational flexibility, lipophilicity, and biological activity.

Chain Length Variation: Homologues of this compound with different alkane chain lengths can be synthesized. For example, 3-(thiophen-2-yl)propane-1-sulfonyl chloride, with a three-carbon linker, and (thiophen-2-yl)methanesulfonyl chloride, with a one-carbon linker, represent straightforward variations. The synthesis of these compounds typically involves starting materials with the desired chain length, followed by chlorosulfonation.

Incorporation of Other Functional Groups: The linker can also be modified to include other functional groups, such as an ether linkage. An example is 2-(2-(thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride, which incorporates an oxygen atom into the linker chain. smolecule.com This modification can alter the solubility and hydrogen bonding capabilities of the molecule.

Table 2: Examples of Linker Chain Variations
Derivative NameLinker StructureKey Synthetic Feature
(Thiophen-2-yl)methanesulfonyl chloride-CH₂-One-carbon linker
3-(Thiophen-2-yl)propane-1-sulfonyl chloride-(CH₂)₃-Three-carbon linker
2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride-CH₂CH₂OCH₂CH₂-Ether linkage in the chain smolecule.com

Alterations in the Sulfonyl Halide Moiety (e.g., Sulfonyl Fluorides, Bromides)

The sulfonyl chloride group is a reactive functional group that can be converted into other sulfonyl halides, such as sulfonyl fluorides and sulfonyl bromides. These analogues can exhibit different reactivity profiles and stabilities.

Sulfonyl Fluorides: Sulfonyl fluorides are generally more stable and less prone to hydrolysis than their chloride counterparts. A common method for the synthesis of sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chloride with a fluoride source, such as potassium fluoride or potassium bifluoride. This conversion allows for the introduction of a fluorine atom, which can be beneficial for certain applications, including their use as chemical probes in medicinal chemistry.

Sulfonyl Bromides: Sulfonyl bromides can be prepared from the corresponding sulfonyl chlorides, although they are generally less stable. One synthetic approach involves the reaction of the corresponding sulfonic acid salt with a brominating agent.

Table 3: Synthesis of Sulfonyl Halide Analogues
Target CompoundStarting MaterialTypical Reagent
2-(Thiophen-2-yl)ethane-1-sulfonyl fluorideThis compoundPotassium fluoride (KF)
2-(Thiophen-2-yl)ethane-1-sulfonyl bromideSodium 2-(thiophen-2-yl)ethane-1-sulfonateBrominating agent (e.g., PBr₃)

Synthesis of Bis-sulfonyl Chlorides and Multi-functionalized Thiophene Derivatives

The synthesis of thiophene derivatives bearing multiple sulfonyl chloride groups or a combination of a sulfonyl chloride with other functional groups expands the chemical space and potential applications of this class of compounds.

Bis-sulfonyl Chlorides: Thiophene-2,5-bis(ethanesulfonyl chloride) would be a symmetrical molecule with reactive sites at both ends, making it a potential cross-linking agent or a monomer for polymerization. Its synthesis could be envisioned starting from a 2,5-disubstituted thiophene precursor.

Multi-functionalized Derivatives: It is also possible to synthesize thiophene derivatives that contain a sulfonyl chloride group alongside other functionalities, such as a carboxylic acid or an amino group. For example, a thiophene ring could be functionalized with a protected amino group and an ethanesulfonyl chloride moiety, providing a building block for the synthesis of more complex molecules. The strategic introduction of multiple functional groups allows for orthogonal chemical modifications.

Investigation of Heterocyclic Analogues (e.g., Furan, Pyrrole, Pyridine sulfonyl chlorides)

Replacing the thiophene ring with other heterocyclic systems like furan, pyrrole, or pyridine leads to the generation of structural analogues with distinct electronic and steric properties.

Furan Analogues: The furan analogue, 2-(furan-2-yl)ethane-1-sulfonyl chloride, can be synthesized from furan-containing starting materials. Furan is more reactive than thiophene towards electrophiles and can be sensitive to acidic conditions. The synthesis of furan-2-sulfonyl chloride has been reported and can serve as a precursor. nih.gov

Pyrrole Analogues: The pyrrole analogue, 2-(pyrrol-1-yl)ethane-1-sulfonyl chloride, can be prepared by the N-alkylation of pyrrole with a suitable electrophile containing the sulfonyl chloride precursor. The synthesis of 1H-pyrrole-2-sulfonyl chloride has been described. nih.gov

Pyridine Analogues: Pyridine-based analogues, such as 2-(pyridin-2-yl)ethane-1-sulfonyl chloride, are also of interest. The synthesis of pyridine-2-sulfonyl chloride has been achieved through the oxidation of 2-mercaptopyridine. The presence of the nitrogen atom in the pyridine ring significantly alters the electronic distribution and basicity of the molecule compared to thiophene.

Table 4: Heterocyclic Analogues and Their Precursors
Heterocyclic RingExample AnalogueReported Precursor
Furan2-(Furan-2-yl)ethane-1-sulfonyl chlorideFuran-2-sulfonyl chloride nih.gov
Pyrrole2-(Pyrrol-1-yl)ethane-1-sulfonyl chloride1H-Pyrrole-2-sulfonyl chloride nih.gov
Pyridine2-(Pyridin-2-yl)ethane-1-sulfonyl chloridePyridine-2-sulfonyl chloride

Design and Synthesis of Labeled Analogues for Mechanistic or Tracking Studies

Isotopically labeled analogues of this compound are valuable tools for elucidating reaction mechanisms, studying metabolic pathways, and for use as internal standards in analytical methods.

Deuterium Labeling: A common approach is the incorporation of deuterium (²H). For example, a deuterated version of the ethane linker can be synthesized. A reported synthesis of [2H5]ethanesulfonyl chloride, as a precursor for the drug baricitinib, demonstrates a viable synthetic strategy. scienceopen.com This involved the preparation of [2H5]ethanethiol from [2H5]bromoethane, followed by oxidative chlorination. scienceopen.com A similar strategy could be adapted to synthesize this compound with a deuterated ethane bridge.

Carbon-13 and Sulfur-35 Labeling: For other mechanistic studies, labeling with carbon-13 (¹³C) or the radioactive isotope sulfur-35 (³⁵S) can be employed. The synthesis of these labeled compounds would require starting materials enriched with the desired isotope. These labeled analogues are instrumental in tracking the fate of the molecule in complex chemical or biological systems.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Stereoselective Synthetic Methodologies

The conventional synthesis of sulfonyl chlorides often involves harsh reagents and conditions, which can limit functional group tolerance and generate significant waste. mdpi.comorganic-chemistry.org Current methods for preparing sulfonyl chlorides include the oxidative chlorination of thiols and disulfides, which can employ reagents like N-chlorosuccinimide (NCS), hydrogen peroxide in combination with thionyl chloride, or a mixture of nitric and hydrochloric acids. organic-chemistry.orgnih.gov While effective, these approaches highlight the need for greener, more efficient alternatives.

Future research should prioritize the development of novel synthetic routes to 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride that are more atom-economical and environmentally benign. This includes exploring catalytic systems that can achieve the transformation under milder conditions. Furthermore, the development of stereoselective methodologies is a critical unaddressed challenge. Introducing chirality into the ethyl bridge or employing chiral catalysts could provide access to enantiomerically pure sulfonyl chlorides, which are valuable precursors for asymmetric synthesis and the development of chiral drugs and materials.

Table 1: Comparison of Synthetic Approaches for Sulfonyl Chlorides and Future Goals

Synthetic Method Typical Reagents Advantages Challenges & Future Research Directions
Oxidative Chlorination Thiols/Disulfides with NCS, H₂O₂, HNO₃/HCl organic-chemistry.orgnih.gov Readily available starting materials Harsh conditions, stoichiometric waste, lack of stereocontrol. Future Goal: Develop catalytic, mild, and stereoselective methods.
From Sulfonic Acids Thionyl chloride, PCl₅ Direct conversion Limited availability of sulfonic acid precursors. Future Goal: Streamline synthesis of the parent sulfonic acid.

| Direct Chlorosulfonation | Chlorosulfonic acid | One-step process | High reactivity, poor regioselectivity, harsh acidic conditions. mdpi.comFuture Goal: Design catalysts for selective C-H functionalization. |

Expanding the Scope of Reactivity in Cascade and Domino Reactions

Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. nih.gov The dual reactivity of this compound—stemming from the electrophilic sulfonyl chloride group and the nucleophilic thiophene (B33073) ring—makes it an ideal candidate for such processes.

Future work should focus on designing novel cascade reactions where this compound can participate in sequential transformations. For instance, an initial reaction at the sulfonyl chloride moiety could be followed by an intramolecular cyclization involving the thiophene ring. nih.gov Research into visible-light-induced cascade reactions, which proceed under mild conditions, could also be a fruitful avenue. mdpi.com Exploring its use in multicomponent reactions, where three or more reactants combine in a one-pot synthesis, could rapidly generate libraries of complex thiophene-containing heterocycles. nih.gov A key challenge will be to control the chemoselectivity of these complex transformations to achieve the desired products with high yields.

Computational Design and Prediction of Novel Reactivity and Molecular Scaffolds

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of new molecules. orientjchem.orgresearchgate.net Applying these methods to this compound can provide deep insights into its electronic structure, reactivity, and potential for forming novel molecular architectures.

Future research should leverage computational studies to:

Predict Reactivity: Model the transition states of potential reactions to predict feasibility and selectivity, guiding experimental design and saving resources.

Design Novel Scaffolds: Design new thiophene-based ligands and molecular frameworks with specific electronic or photophysical properties for applications in materials science, such as for protein aggregate detection. nih.gov

Elucidate Mechanisms: Use DFT calculations to understand the detailed mechanisms of complex cascade reactions, helping to optimize conditions and overcome synthetic hurdles. nih.gov

A significant challenge lies in the accuracy of computational models for complex reaction systems and the computational cost associated with high-level calculations. Continued development and validation of theoretical methods will be crucial.

Table 2: Potential Applications of Computational Design

Research Area Computational Tool Objective
Reaction Design DFT, Transition State Theory Predict reaction outcomes and identify novel cascade pathways.
Materials Science DFT, TD-DFT Design thiophene-based molecules with tailored optical and electronic properties. orientjchem.org

| Medicinal Chemistry | Molecular Docking, QSAR | In silico screening of virtual libraries derived from the sulfonyl chloride for biological activity. researchgate.net |

Addressing Challenges in Scale-Up and Industrial Applications

Transitioning a chemical synthesis from the laboratory bench to an industrial scale presents numerous challenges, including safety, cost-effectiveness, and process robustness. mdpi.com Chlorosulfonation reactions are often highly exothermic and use corrosive reagents like chlorosulfonic acid, posing significant safety risks upon scale-up. mdpi.com Furthermore, traditional batch processing can be inefficient, leading to lower yields and difficulties in maintaining consistent product quality.

A primary future direction is the development of scalable and safe manufacturing processes for this compound. This involves moving away from hazardous reagents and optimizing reaction conditions to minimize exotherms and by-product formation. The development of continuous manufacturing processes is a key strategy to address these challenges, offering better control over reaction parameters and improved safety profiles. mdpi.comnih.gov Overcoming these hurdles is essential for making this compound and its derivatives economically viable for applications in pharmaceuticals, agrochemicals, or advanced materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher yields, and the potential for automation. nih.govrsc.org The synthesis of sulfonyl chlorides has been identified as an excellent candidate for flow chemistry implementation, as it allows for precise control over highly exothermic reactions and the safe handling of hazardous intermediates. mdpi.comresearchgate.net

The integration of automated synthesis platforms with flow reactors represents the next frontier. acs.orgnih.gov Future research should focus on developing a fully automated, continuous-flow process for the synthesis of this compound. This would involve:

Reactor Design: Optimizing reactor configurations, such as continuous stirred-tank reactors (CSTRs), for this specific transformation. mdpi.com

Process Automation: Implementing real-time monitoring and feedback control systems to ensure consistent product quality and process stability. mdpi.com

Downstream Processing: Integrating continuous purification and isolation steps to create a seamless "end-to-end" manufacturing process.

Addressing these technological challenges will not only improve the production of this compound but also serve as a model for the modern, safe, and efficient synthesis of other valuable chemical intermediates.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride?

The compound can be synthesized via sulfonation of 2-thiophenylethanol using chlorosulfonic acid or thionyl chloride under anhydrous conditions. Key steps include:

  • Reacting 2-thiophenylethanol with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C for 12 hours.
  • Neutralizing excess reagent with sodium bicarbonate and isolating the product via vacuum distillation .
  • Purity is confirmed by TLC and NMR spectroscopy. Controlled temperature and inert atmospheres minimize side reactions like oxidation or decomposition .

Q. How can the purity and structural integrity of this sulfonyl chloride be validated?

Analytical methods include:

  • ¹H/¹³C NMR : To confirm the presence of the thiophene ring (δ 6.8–7.2 ppm) and sulfonyl chloride group (δ 3.5–4.0 ppm for adjacent CH₂ groups) .
  • Elemental Analysis : Matching calculated vs. observed C, H, S, and Cl percentages.
  • X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles) and work in a fume hood due to its corrosive nature.
  • Avoid contact with water to prevent HCl release.
  • Store at 2–8°C under inert gas (e.g., argon) to inhibit hydrolysis .

Advanced Research Questions

Q. How do substituents on the thiophene ring influence reactivity in nucleophilic substitution reactions?

Substituents alter electrophilicity at the sulfonyl chloride group. For example:

  • Electron-withdrawing groups (e.g., Cl at the 5-position) enhance reactivity toward amines, enabling faster sulfonamide formation.
  • Steric hindrance from bulky groups (e.g., methyl at the 3-position) reduces reaction rates. Comparative studies using Hammett constants (σ) can quantify electronic effects .

Q. What computational methods are suitable for predicting reaction pathways with this compound?

  • DFT Calculations : Optimize transition states for sulfonamide formation using Gaussian or ORCA.
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics.
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) for drug discovery .

Q. How can contradictions in spectroscopic data be resolved during characterization?

  • Variable Temperature NMR : Resolve overlapping signals caused by conformational flexibility.
  • HSQC/HMBC : Assign ambiguous peaks in crowded spectra (e.g., thiophene vs. sulfonyl protons).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out impurities .

Methodological Considerations

Q. What strategies improve yields in multi-step syntheses involving this compound?

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during intermediate steps.
  • Flow Chemistry : Enhance heat/mass transfer for exothermic reactions (e.g., sulfonation).
  • Catalysis : Employ Lewis acids (e.g., AlCl₃) to accelerate electrophilic substitutions .

Q. How does the compound’s reactivity compare to structurally similar sulfonyl chlorides?

CompoundReactivity Toward Amines (k, M⁻¹s⁻¹)Thermal Stability (°C)
2-(Thiophen-2-yl)ethane-1-SO₂Cl1.2 × 10⁻³80–100
2-(4-Fluorophenyl)ethane-1-SO₂Cl0.8 × 10⁻³90–110
Benzene sulfonyl chloride1.5 × 10⁻³70–90
Higher aromaticity in thiophene increases electron density, slightly reducing reactivity compared to benzene derivatives but improving thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.